molecular formula C5H6FNaO3 B14034611 Sodium 2-(3-fluorooxetan-3-YL)acetate

Sodium 2-(3-fluorooxetan-3-YL)acetate

Cat. No.: B14034611
M. Wt: 156.09 g/mol
InChI Key: QKXBMEDQDLOLML-UHFFFAOYSA-M
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Description

Sodium 2-(3-fluorooxetan-3-yl)acetate (CAS: 1552213-57-6) is a sodium salt derivative of 2-(3-fluorooxetan-3-yl)acetic acid. Its molecular formula is C₅H₇FO₃Na, featuring a fluoro-substituted oxetane ring directly attached to an acetate moiety. The fluorine atom on the oxetane ring introduces electronegativity, influencing reactivity and solubility, while the sodium salt enhances water solubility, making it suitable for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C5H6FNaO3

Molecular Weight

156.09 g/mol

IUPAC Name

sodium;2-(3-fluorooxetan-3-yl)acetate

InChI

InChI=1S/C5H7FO3.Na/c6-5(1-4(7)8)2-9-3-5;/h1-3H2,(H,7,8);/q;+1/p-1

InChI Key

QKXBMEDQDLOLML-UHFFFAOYSA-M

Canonical SMILES

C1C(CO1)(CC(=O)[O-])F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-fluorooxetan-3-YL)acetate typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with sodium acetate and fluorinating agents to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(3-fluorooxetan-3-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) is often employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxetane derivatives.

Scientific Research Applications

Sodium 2-(3-fluorooxetan-3-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(3-fluorooxetan-3-YL)acetate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Substituent on Oxetane Functional Group CAS Number
Sodium 2-(3-fluorooxetan-3-yl)acetate C₅H₇FO₃Na Fluorine Sodium carboxylate 1552213-57-6
Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate C₆H₁₀O₄Na Methyl Sodium carboxylate CID 155973455
Ethyl 2-(3-(3-fluoro-4-hydroxyphenyl)oxetan-3-yl)acetate C₁₃H₁₅FO₄ Fluorophenyl Ethyl ester 1453862-19-5
2-(ACETYLOXY)-3-FLUOROPHENYL ACETATE C₁₀H₉FO₄ Fluorine (on phenyl) Acetyl ester Not specified

Key Observations :

  • Substituent Effects : The fluorine on the oxetane ring in the target compound contrasts with the methyl group in CID 155973455, altering electronic properties. The ethyl ester in CAS 1453862-19-5 introduces lipophilicity compared to the sodium salt .
  • Functional Groups : Sodium salts (e.g., target compound) exhibit higher water solubility, while esters (e.g., CAS 1453862-19-5) are typically intermediates in organic synthesis .

Physicochemical Properties

  • Solubility : Sodium salts like the target compound and Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate are highly water-soluble due to ionic character. Esters (e.g., Ethyl 2-(3-fluoro-4-hydroxyphenyl)oxetan-3-yl acetate) are more lipophilic, favoring organic solvents .

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